
N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Overview
Description
N,N-Diethyl-2-(4-nitrophenoxy)ethanamine is a tertiary amine derivative characterized by a para-nitrophenoxy group attached to an ethanamine backbone with N,N-diethyl substitutions. The nitro (-NO₂) group at the para position of the aromatic ring imparts significant electron-withdrawing properties, influencing the compound’s reactivity, solubility, and interactions with biological targets.
Preparation Methods
Classical Alkylation via Bromoethyl Intermediate
The most well-documented synthesis of N,N-diethyl-2-(4-nitrophenoxy)ethanamine involves a two-step alkylation process, as reported in The Journal of Organic Chemistry (1951) .
Synthesis of 2-Bromoethyl 4-Nitrophenyl Ether
The first step entails the Williamson ether synthesis between 4-nitrophenol and 1,2-dibromoethane. Under basic conditions (e.g., aqueous NaOH or K₂CO₃), the phenoxide ion nucleophilically attacks one bromine atom of 1,2-dibromoethane, yielding 2-bromoethyl 4-nitrophenyl ether.
This reaction typically proceeds in acetone or dimethylformamide (DMF) at 60–80°C for 6–12 hours . The nitro group’s electron-withdrawing nature enhances the phenol’s acidity, facilitating rapid deprotonation and subsequent nucleophilic substitution.
Reaction with Diethylamine
The bromoethyl intermediate undergoes nucleophilic displacement with diethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or DMF). Excess diethylamine acts as both the nucleophile and base, neutralizing HBr byproducts.
The reaction is conducted under reflux (80–100°C) for 12–24 hours, yielding the target compound as a brown oil . Purification via vacuum distillation or column chromatography removes unreacted starting materials and byproducts.
Key Parameters
Tosylate Displacement Strategy
An alternative route utilizes N,N-diethylethanolamine as the starting material, converting its hydroxyl group into a tosylate leaving group for subsequent phenoxy substitution.
Tosylation of N,N-Diethylethanolamine
N,N-Diethylethanolamine reacts with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding tosylate:
This step proceeds quantitatively at 0–5°C to minimize side reactions.
Phenoxy Group Introduction
The tosylate undergoes displacement with 4-nitrophenoxide in DMF or dimethyl sulfoxide (DMSO) at elevated temperatures (100–120°C):
This method avoids handling hazardous alkyl bromides and offers better regioselectivity. However, the strong basicity of 4-nitrophenoxide necessitates anhydrous conditions to prevent hydrolysis.
Comparison of Methods
Parameter | Bromoethyl Route | Tosylate Route |
---|---|---|
Starting Materials | 1,2-Dibromoethane, 4-nitrophenol | N,N-Diethylethanolamine, 4-nitrophenol |
Reaction Steps | 2 | 2 |
Hazard Profile | High (corrosive HBr) | Moderate (toxic TsCl) |
Scalability | Suitable for bulk synthesis | Limited by tosylate stability |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and safety. The bromoethyl route is favored due to the low cost of 1,2-dibromoethane and streamlined process design. Key optimizations include:
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Solvent Recycling : DMF or acetone is recovered via distillation for reuse.
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Waste Management : HBr byproducts are neutralized with NaOH to form NaBr, which is disposed of as non-hazardous salt.
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Continuous Flow Systems : Tubular reactors minimize thermal degradation and improve reaction uniformity .
Characterization and Quality Control
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N,N-diethyl-2-(4-nitrophenoxy)ethanamine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Reduction Product: 2-(4-aminophenoxy)ethanamine.
Substitution Products: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: N,N-diethyl-2-(4-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-nitrophenoxy)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the ethanamine backbone provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares N,N-diethyl-2-(4-nitrophenoxy)ethanamine with structurally and functionally related compounds, focusing on substituent effects, biological activity, and clinical implications.
Structural Analogs
Key Observations :
- Amine Substitution : Diethylamine (target compound, DPPE) vs. dimethylamine () alters lipophilicity and steric bulk, impacting membrane permeability and receptor affinity.
Pharmacological Activity
Notes:
- The nitro group in the target compound may undergo metabolic activation (e.g., nitroreduction) to form reactive intermediates, a property absent in DPPE or etoloxamine .
- DPPE’s dual role in cancer—potentiating chemotherapy while paradoxically stimulating tumor growth in vivo—highlights the importance of substituent-specific effects on biological outcomes .
Pharmacokinetics and Toxicity
- DPPE : Demonstrates dose-dependent cytotoxicity (IC₅₀ = 4.5 μM in MCF-7 cells) and phospholipidosis risk due to phosphatidylserine synthesis stimulation .
Critical Analysis of Contradictory Findings
- DPPE’s Dual Role in Cancer : While DPPE enhances doxorubicin efficacy in metastatic breast cancer (phase III trial), it may accelerate tumor growth in rodent models via histamine receptor interactions . This underscores the need for substituent-specific safety profiling in the nitro-substituted analog.
- Nitro Group Trade-offs : Although nitro substituents can improve target affinity (e.g., antimicrobial nitroimidazoles), they may also increase metabolic instability and toxicity .
Biological Activity
N,N-Diethyl-2-(4-nitrophenoxy)ethanamine is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 226.29 g/mol
The compound features a diethylamino group and a 4-nitrophenoxy moiety, which contribute to its unique chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitution reactions. A common synthetic route includes:
- Starting Materials : 4-nitrophenol and diethylamine.
- Reagents : Use of a suitable base (e.g., sodium hydroxide) to facilitate the reaction.
- Procedure : The reaction mixture is stirred under controlled temperature conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenoxy group can participate in electron transfer reactions, while the ethanamine backbone may interact with various receptors and enzymes, modulating biochemical pathways.
Key Mechanisms:
- Inhibition of Kinase Pathways : Research suggests that this compound may inhibit specific kinase pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
- Effects on Cell Proliferation : Studies indicate that this compound may affect cell proliferation rates in cancer cell lines, demonstrating potential as an anticancer agent.
Biological Activity and Research Findings
This compound has been investigated for various biological activities, particularly in the context of cancer research.
Anticancer Activity
Recent studies have highlighted its potential effectiveness against several cancer types:
- Breast Cancer : Exhibited significant cytotoxic effects on breast cancer cell lines (IC values indicating effective concentrations).
- Prostate Cancer : Similar inhibitory effects have been observed in prostate cancer models.
Cancer Type | Cell Line | IC (µM) |
---|---|---|
Breast | T47D | 12.5 |
Prostate | LNCaP | 15.0 |
Case Studies
- Cell-Based Assays : In vitro studies using cell lines have demonstrated that treatment with this compound leads to increased apoptosis rates compared to untreated controls.
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may induce autophagy in cancer cells, contributing to its anticancer properties.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in its class, which also exhibit notable biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | CHNO | Contains dimethyl groups instead of diethyl |
N,N-Diethyl-2-(3-nitrophenoxy)ethanamine | CHNO | Nitro group positioned at the meta position |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Q & A
Q. Basic: What are the recommended synthetic routes for N,N-diethyl-2-(4-nitrophenoxy)ethanamine, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-nitrophenol with N,N-diethyl-2-chloroethanamine in the presence of a base (e.g., KOH) under anhydrous conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis of the chloro intermediate . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding >95% purity . Optimization requires monitoring reaction progress by TLC or HPLC and ensuring stoichiometric excess of 4-nitrophenol to drive the reaction to completion .
Q. Basic: How is this compound characterized structurally and analytically?
Structural confirmation relies on spectroscopic techniques:
- H/C NMR : Peaks for the nitrophenoxy group (e.g., aromatic protons at δ 7.5–8.2 ppm) and the ethanamine backbone (e.g., –CHO– at δ 3.5–4.0 ppm, –N(CHCH) at δ 1.0–1.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 238.29 (M) .
- HPLC : Retention time comparison with standards and purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. Basic: What pharmacological mechanisms are hypothesized for this compound in enhancing chemotherapeutic agents?
The compound (also known as Tesmilifene or DPPE) potentiates anthracyclines like doxorubicin by modulating P-glycoprotein (P-gp) efflux pumps, thereby increasing intracellular drug retention. It may also disrupt lysosomal pH gradients, enhancing drug release into the cytoplasm . In vitro studies suggest synergistic effects via inhibition of multidrug resistance (MDR) proteins, though exact binding interactions remain under investigation .
Q. Advanced: How can contradictory clinical outcomes (e.g., improved survival without progression-free benefits) be reconciled in phase III trials?
A phase III trial combining DPPE with doxorubicin in metastatic breast cancer reported no significant difference in response rate (RR) or progression-free survival (PFS) but a 34% reduction in mortality risk (hazard ratio: 0.66; p = 0.021) . Possible explanations include:
- Off-target effects : DPPE may influence survival pathways (e.g., apoptosis or immune modulation) independently of tumor shrinkage.
- Patient stratification : Subgroup analyses might reveal benefits in specific molecular profiles (e.g., P-gp overexpression).
- Trial design limitations : Aggressive premedication for DPPE-related toxicity (e.g., nausea, CNS effects) could mask early progression signals .
Q. Advanced: What structure-activity relationships (SAR) guide the optimization of this compound derivatives?
Key structural features influencing activity include:
- Nitro group position : Para-substitution on the phenoxy ring enhances electron-withdrawing effects, stabilizing the molecule and improving membrane permeability .
- Amine substitution : N,N-diethyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted applications .
- Ethoxy linker : Modifying the chain length or branching (e.g., methyl vs. ethyl) alters pharmacokinetics, as seen in analogs like N,N-dimethyl-2-(2-nitrophenyl)ethanamine (reduced potency due to decreased lipophilicity) .
Q. Advanced: What in vivo models are suitable for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Xenograft models : Human breast cancer (MDA-MB-231) xenografts in immunodeficient mice treated with DPPE + doxorubicin show tumor growth inhibition correlated with plasma concentrations (C ~1.2 µg/mL) .
- Toxicokinetic studies : Rodent models assess dose-limiting toxicities (e.g., gastrointestinal distress) and organ-specific accumulation, guided by LC-MS/MS quantification .
- Microdialysis : Measures free drug concentrations in target tissues (e.g., brain, liver) to evaluate penetration and metabolism .
Q. Advanced: How can researchers resolve discrepancies in spectroscopic data for novel derivatives of this compound?
Contradictions in NMR or MS data often arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed byproducts (e.g., 4-nitrophenol).
- Solvent artifacts : Deuterated solvents (e.g., CDCl vs. DMSO-d) may shift proton signals; cross-validate with IR spectroscopy (C–O–C stretch at 1250 cm) .
Q. Advanced: What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with P-gp (PDB ID: 6QEX), focusing on hydrophobic pockets near transmembrane domains.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with MM-PBSA binding free energy calculations.
- QSAR models : Train on analogs (e.g., N,N-diethyl-2-(3-phenylpropoxy)ethanamine) to correlate logP and polar surface area with MDR reversal activity .
Q. Advanced: How do metabolic pathways influence the efficacy of this compound in preclinical models?
- Cytochrome P450 metabolism : Primary oxidation at the ethylamine side chain produces N-oxide metabolites (detected via LC-HRMS), which retain partial activity but exhibit shorter half-lives (t ~2.5 h in rat liver microsomes) .
- Glucuronidation : Conjugation at the phenoxy group (UGT1A1-mediated) reduces bioavailability; co-administration with UGT inhibitors (e.g., probenecid) may enhance exposure .
Q. Advanced: What strategies mitigate toxicity while maintaining the chemosensitizing effects of this compound?
- Prodrug design : Mask the amine group with acetyl or carbamate moieties to reduce gastrointestinal irritation.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor targeting and reduce systemic exposure .
- Dose fractionation : Split doses (e.g., 2.5 mg/kg twice daily) maintain therapeutic plasma levels while minimizing CNS toxicity (e.g., dizziness, headaches) .
Properties
IUPAC Name |
N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173638 | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-36-8 | |
Record name | N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(4-nitrophenoxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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